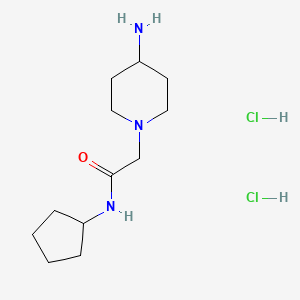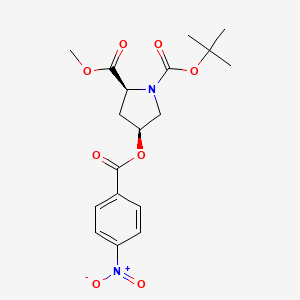
2-(4-aminopiperidin-1-yl)-N-cyclopentylacetamide dihydrochloride
概要
説明
2-(4-aminopiperidin-1-yl)-N-cyclopentylacetamide dihydrochloride is a chemical compound that features a piperidine ring, an acetamide group, and a cyclopentyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminopiperidin-1-yl)-N-cyclopentylacetamide dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using ammonia or amines as reagents.
Attachment of the Acetamide Group: The acetamide group is attached through acylation reactions, typically using acyl chlorides or anhydrides.
Cyclopentyl Substitution: The cyclopentyl group is introduced through alkylation reactions, using cyclopentyl halides or cyclopentyl alcohols.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of metal catalysts and controlled reaction environments to facilitate efficient synthesis .
化学反応の分析
Types of Reactions
2-(4-aminopiperidin-1-yl)-N-cyclopentylacetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Alkylating Agents: Alkyl halides, cyclopentyl halides
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
科学的研究の応用
2-(4-aminopiperidin-1-yl)-N-cyclopentylacetamide dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of therapeutic agents, particularly for its potential antidepressant properties.
Pharmacology: The compound is studied for its effects on various biological targets, including neurotransmitter receptors and enzymes.
Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of other piperidine derivatives with potential pharmaceutical applications.
作用機序
The mechanism of action of 2-(4-aminopiperidin-1-yl)-N-cyclopentylacetamide dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent and orally bioavailable inhibitors of protein kinase B (Akt), with applications in cancer therapy.
2,5-disubstituted protected piperidines: These compounds are synthesized using quinoline organocatalysts and trifluoroacetic acid as cocatalysts.
Uniqueness
2-(4-aminopiperidin-1-yl)-N-cyclopentylacetamide dihydrochloride is unique due to its specific combination of a piperidine ring, an acetamide group, and a cyclopentyl moiety. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications .
特性
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-cyclopentylacetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O.2ClH/c13-10-5-7-15(8-6-10)9-12(16)14-11-3-1-2-4-11;;/h10-11H,1-9,13H2,(H,14,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDYTICCGCXZPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCC(CC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one](/img/structure/B1442554.png)

